Artemether (SM-224)

Description

Historical Context of Artemether (B1667619) Discovery and Derivation from Artemisinin (B1665778)

The journey of Artemether began with the discovery of artemisinin, a compound isolated from the leaves of the Artemisia annua plant by Chinese scientists in the 1970s nih.govnih.govmmv.orgmdpi.com. This groundbreaking work, part of the extensive "Project 523" initiated in 1967, led to the identification of a novel class of antimalarial agents with a unique endoperoxide bridge structure nih.govnih.govmdpi.com. Tu Youyou's pioneering research in this area was recognized with the Nobel Prize in Physiology or Medicine in 2015 nih.govmmv.org.

Significance of Artemether in Malaria Chemotherapy Evolution

Artemether's most profound impact has been its role as a primary component in artemisinin-based combination therapies (ACTs) mdpi.commmv.orgmalariaconsortium.orgnih.govplos.orgwho.intparasite-journal.orgdovepress.commmv.orgspringermedizin.dewho.intplos.org. ACTs combine a fast-acting artemisinin derivative, such as Artemether, with a longer-acting partner drug. This combination strategy is now the globally recommended first-line treatment for uncomplicated Plasmodium falciparum malaria mdpi.commmv.orgmalariaconsortium.orgnih.govplos.orgwho.intdovepress.complos.org.

The introduction of ACTs, prominently featuring Artemether-Lumefantrine (AL), marked a paradigm shift in malaria treatment, offering high efficacy, rapid parasite clearance, and a reduced likelihood of resistance development compared to monotherapies mmv.orgmdpi.commmv.orgmalariaconsortium.orgnih.govplos.orgwho.intplos.orginnovareacademics.inplos.orgnih.govoup.com. AL, in particular, has become the most widely deployed antimalarial drug in Africa plos.org. Studies consistently demonstrate high cure rates for AL, often exceeding 95%, and it has proven effective against parasites resistant to older drugs like chloroquine (B1663885) mmv.orgnih.govplos.orgspringermedizin.dewho.intplos.orgplos.orgoup.comnih.gov. For instance, in South Africa, AL treatment achieved a 99% cure rate, a significant improvement over previous treatments plos.org.

Beyond uncomplicated malaria, injectable forms of Artemether are also crucial for treating severe malaria, often showing faster parasite clearance and potentially better outcomes in adults compared to quinine (B1679958) wikipedia.orgwho.intnih.gov.

Current Research Paradigms and Challenges for Artemether

Despite the success of ACTs, the global fight against malaria faces significant challenges, primarily the emergence and spread of drug resistance. While artemisinin derivatives themselves have shown remarkable potency, partial resistance, characterized by delayed parasite clearance, has been documented in Southeast Asia and, more recently, in parts of Africa mdpi.commmv.orgtandfonline.com. Research is actively investigating the molecular mechanisms underlying this resistance, with mutations in genes such as Kelch13 (K13) being identified as key markers mdpi.comspringermedizin.de.

Compounding this issue is the development of resistance to the partner drugs used in ACTs, which further compromises treatment efficacy mmv.orgtandfonline.comnih.gov. Studies have linked genetic markers, such as pfmdr1 copy number increases, to reduced efficacy of Artemether-Lumefantrine oup.com.

Current research paradigms focus on several key areas:

Monitoring Resistance: Continuous surveillance of drug efficacy and the prevalence of resistance markers is essential to guide treatment policies and detect emerging threats early mdpi.comwho.inttandfonline.comnih.gov.

Understanding Resistance Mechanisms: Elucidating the genetic and biochemical pathways of resistance is critical for developing strategies to overcome it and for designing next-generation antimalarials mdpi.comnih.gov.

Optimizing ACTs: Research explores new ACT combinations and evaluates the pharmacokinetic profiles of existing drugs, particularly in vulnerable populations like pregnant women, where altered drug metabolism can impact treatment outcomes nih.govoup.comasm.org.

Pipeline Development: The development of novel antimalarial drugs with new mechanisms of action is ongoing to provide alternatives and backups for current therapies mdpi.comtandfonline.comnih.gov.

Research Findings on Artemether's Activity

The efficacy of Artemether has been extensively documented through both in vitro and clinical studies.

Table 1: In Vitro Activity of Artemether Against Plasmodium falciparum

| Study Location/Isolates | Mean IC50 (nM) | Range (nM) | Reference |

| Senegal | 3.43 | 0.8 – 15.2 | nih.govird.fr |

| Nigeria | 1.78 | 0.03 – 10.43 | nih.gov |

| Africa (Chloroquine-Res.) | 3.71 | N/A | scilit.com |

| Africa (Chloroquine-Sens.) | 5.14 | N/A | scilit.com |

IC50 (50% inhibitory concentration) represents the concentration of a drug that reduces the parasite population by 50%. Lower IC50 values indicate higher drug potency.

Table 2: Clinical Efficacy of Artemether-Lumefantrine (AL) in Malaria Treatment

| Metric | Efficacy/Outcome | Reference |

| Overall Average Efficacy (Africa, 2010-2019) | 98.0% | who.int |

| Cure Rate (South Africa, KwaZulu-Natal) | 99% | plos.org |

| Cure Rate (Angola) | ~99% | springermedizin.de |

| PCR-corrected Cure Rate (Tanzania, supervised intake) | 98.1% | oup.com |

| PCR-corrected Cure Rate (Tanzania, unsupervised intake) | 95.1% | oup.com |

| Reduced Deaths vs. Quinine (Severe malaria, adults) | RR 0.59 (Probable benefit) | nih.gov |

| Parasite Clearance Time vs. Quinine (Severe malaria) | ~9 hours shorter (Probable benefit) | nih.gov |

Compound Names Mentioned:

Artemether

Artemisinin

Arteether

Artemotil

Artemotil

Artemether-Lumefantrine (AL)

Quinine

Chloroquine

Amodiaquine

Sulfadoxine-Pyrimethamine (SP)

Piperaquine

Dihydroartemisinin-Piperaquine (DHP)

Pyronaridine

Proguanil

Atovaquone

Halofantrine

Chlorproguanil-Dapsone (CD)

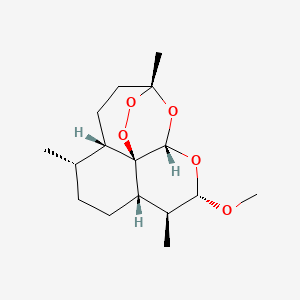

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H26O5 |

|---|---|

Molecular Weight |

298.37 g/mol |

IUPAC Name |

(1R,4S,5S,8S,9S,10S,12S,13R)-10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane |

InChI |

InChI=1S/C16H26O5/c1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h9-14H,5-8H2,1-4H3/t9-,10-,11-,12-,13-,14-,15+,16+/m0/s1 |

InChI Key |

SXYIRMFQILZOAM-RDAPPBCGSA-N |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@H]([C@H](O[C@@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)OC)C |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of Artemether

Synthetic Routes for Artemether (B1667619) from Artemisinin (B1665778) Precursors

The primary pathway to artemether involves the reduction of artemisinin to dihydroartemisinin (B1670584), followed by the etherification of DHA with methanol (B129727).

The conversion of artemisinin to dihydroartemisinin is a critical first step. This reduction targets the lactone carbonyl group of artemisinin, transforming it into a hydroxyl group, thereby forming the hemiacetal structure of DHA.

Sodium Borohydride (NaBH₄) Reduction: This is the most commonly employed method for the reduction of artemisinin to dihydroartemisinin. The reaction is typically carried out in alcoholic solvents such as methanol or ethanol (B145695) at low temperatures, generally between 0°C and 5°C, to ensure selectivity and prevent degradation of the peroxide bridge service.gov.ukgoogle.comnih.gov. Careful control of the pH during the work-up is essential, as DHA is sensitive to acidic conditions service.gov.uk. Yields for this reduction step are often high, with reported figures around 97% nih.gov. Variations in the amount of NaBH₄ used and work-up procedures have been explored to optimize the process service.gov.uk.

Other Reducing Agents: While NaBH₄ is prevalent, other reducing agents have also been investigated. DIBAL-H (Diisobutylaluminium hydride) has been used at very low temperatures (-78°C), but it is generally more expensive and can lead to smaller yields service.gov.uk. Lithium triethylborohydride (LiBHEt₃) has also been noted for its reducing power, selectivity, and tolerance to room temperature, offering potential advantages in continuous flow processes rsc.orggoogle.com.

Table 1: Key Methodologies for Artemisinin Reduction to Dihydroartemisinin

| Reducing Agent | Solvent(s) | Temperature (°C) | Catalyst/Additives | Typical Yield | Key References |

| NaBH₄ | Methanol | 0–5 | None | ~97% | service.gov.uknih.gov |

| NaBH₄ | Methanol | 0–5 | None | 79% | google.com |

| NaBH₄ | Methanol | 0–5 | None | ~97% | japsonline.com |

| NaBH₄ | Ethanol | 0–5 | None | N/A | service.gov.uk |

| NaBH₄ | Methanol | 0–5 | Polyhydroxy | N/A | google.com |

| NaBH₄ | Methanol | 0–5 | Dihydroxy compound | N/A | google.comgoogle.com |

| NaBH₄ | Methanol | 0–5 | Solid/liquid acid | N/A | google.com |

| NaBH₄ | Methanol | 100, 5 bar | Ni/TiO₂ | 16.58% | japsonline.com |

| NaBH₄ | Methanol | 0–5 | CellSA | High | researchgate.net |

| LiBHEt₃ | N/A | >15 (RT) | N/A | High | rsc.orggoogle.com |

| DIBAL-H | Dichloromethane | -78 | None | Smaller yield | service.gov.uk |

Following the synthesis of dihydroartemisinin, the next step is the etherification of the hemiacetal hydroxyl group with methanol to form artemether. This reaction typically requires an acid catalyst.

Acid-Catalyzed Etherification: Dihydroartemisinin is reacted with methanol in the presence of various acid catalysts. Common catalysts include Lewis acids like boron trifluoride etherate (BF₃·Et₂O) googleapis.comdrugfuture.comgoogle.comajol.info, or Brønsted acids such as p-toluenesulfonic acid (p-TsOH) drugfuture.com and hydrochloric acid (HCl) rsc.org. Solid acid catalysts, including cation-exchange resins and Amberlyst-15, have also been employed, offering advantages in separation and potential recyclability google.comresearchgate.net. The reaction conditions vary, with temperatures ranging from 0°C to room temperature, and reaction times from 25 minutes to 24 hours rsc.orggoogleapis.comdrugfuture.comajol.inforesearchgate.net. This process yields artemether as a mixture of α and β epimers, with the β-epimer typically being the major product rsc.orgresearchgate.net.

Table 2: Etherification of Dihydroartemisinin to Artemether

| Etherifying Agent | Solvent(s) | Catalyst(s) | Conditions | Yield/Ratio (β:α) | Key References |

| Methanol | Methanol | BF₃·Et₂O | RT, 24h | 40–90% | googleapis.comgoogle.com |

| Methanol | Methanol | BF₃·Et₂O | 0°C then RT | N/A | drugfuture.com |

| Methanol | Methanol | Acid catalyst | RT | N/A | drugfuture.com |

| Methanol | Methanol | BF₃·Et₂O | 0°C then RT | N/A | ajol.info |

| Methanol | Acetonitrile/DCM | BF₃·Et₂O | 0°C or RT | 81:19 | rsc.orgresearchgate.net |

| Methanol | Ethanol/Triethyl orthoformate | HCl | 25°C, 25 min | 81:19 | rsc.org |

| Methanol | Methanol | Solid/liquid acid catalyst | RT | 80–82% | google.com |

| Methanol | Methanol | Acid catalyst | RT | N/A | google.com |

| Methanol | Methanol | Dodecatungstophosphoric acid hydrate | N/A | Good yields | researchgate.net |

To improve process efficiency and reduce costs, one-pot synthesis methods have been developed that combine the reduction of artemisinin and the subsequent etherification of dihydroartemisinin into a single reaction vessel without isolating the intermediate DHA.

Sequential Reduction and Etherification: These methods typically involve reducing artemisinin with NaBH₄ in methanol, followed by the direct addition of an acid catalyst to the same reaction mixture to promote etherification google.comgoogle.comgoogleapis.comgoogle.com. This approach can significantly reduce reaction time, often completing the synthesis in approximately 4 hours, with reported yields of 80-82% google.com.

Catalyst Systems: The use of specific catalyst systems, such as NaBH₄ in conjunction with solid acid catalysts like Amberlyst-15 or cellulose (B213188) sulfuric acid (CellSA), facilitates both steps in a single pot, often with good yields and potential for catalyst recyclability researchgate.netresearchgate.net.

Table 3: One-Pot Synthesis Strategies for Artemether

| Method/Catalyst System | Reagents/Catalysts | Solvent(s) | Approximate Time | Typical Yield | Key References |

| NaBH₄ + Acid Catalyst | NaBH₄, Acid catalyst | Methanol | ~4 hours | 80–82% | google.com |

| NaBH₄ + Amberlyst-15 | NaBH₄, Amberlyst-15 | N/A | N/A | Good yields | researchgate.net |

| NaBH₄ + CellSA | NaBH₄, CellSA | N/A | N/A | High yielding | researchgate.net |

| Sequential Reduction/Etherification | NaBH₄, Acid catalyst (e.g., BF₃·Et₂O, HCl) | Methanol, Ethanol, Acetonitrile | N/A | N/A | google.comgoogleapis.comgoogle.com |

Novel Analogues and Derivatives of Artemether for Enhanced Properties

Research efforts have focused on synthesizing novel derivatives of artemisinin and artemether to overcome limitations such as drug resistance, improve pharmacokinetic profiles, or broaden their therapeutic applications beyond malaria.

Structural Modifications: These efforts involve various chemical modifications, including the introduction of fluorine atoms, the creation of carba-linked amino derivatives, and the synthesis of hybrid molecules incorporating other pharmacologically active moieties like quinolines or benzothiophenes acs.orggoettingen-research-online.deacs.orgresearchgate.net. Ethylene glycol (EG) ethers have also been synthesized, demonstrating activity against Plasmodium falciparum strains ajol.info.

Enhanced Properties: Many of these novel derivatives exhibit improved properties, such as higher antimalarial potency compared to artemisinin or artemether, increased metabolic stability, and better solubility (e.g., water solubility) acs.orgacs.orgnih.gov. Some derivatives have also shown promising activity in other therapeutic areas, including anti-cancer and anti-viral applications goettingen-research-online.deresearchgate.netnih.gov. For instance, certain novel artemisinin-like compounds have been reported to be more active in vitro and in vivo than artesunate (B1665782) nih.gov.

Molecular and Cellular Mechanism of Action of Artemether

Stage-Specific Action of Artemether (B1667619) on Plasmodium Life Cycle

Artemether exhibits potent activity against specific developmental stages of the Plasmodium parasite, predominantly within the erythrocytic cycle, and also influences the parasite's sexual stages.

Activity Against Asexual Blood Stages

Artemether, along with its active metabolite DHA, is highly effective against the asexual blood stages of Plasmodium parasites, including Plasmodium falciparum and Plasmodium vivax nih.govdrugbank.comnih.gov. These stages are responsible for the clinical symptoms of malaria. Research indicates that Artemether demonstrates rapid parasite clearance, significantly reducing parasite biomass nih.govdrugbank.comspringermedizin.de. Studies suggest that artemisinins, including Artemether, are particularly active against the early ring stages of the parasite's development within red blood cells nih.govasm.org. This rapid action is crucial for quickly reducing parasitemia and alleviating symptoms, especially in severe malaria cases patsnap.com.

Impact on Gametocyte Stages and Transmission

Beyond its activity against asexual stages, Artemether also impacts the parasite's sexual stages, the gametocytes, which are responsible for malaria transmission to mosquitoes researchgate.netscielo.br. Artemether and other artemisinin (B1665778) derivatives have been shown to reduce gametocyte carriage and inhibit gametocyte development researchgate.netscielo.brasm.orgnih.gov. By affecting these earlier gametocyte stages (stages I-III), Artemether can prevent their maturation into transmissible forms, thereby potentially interrupting the parasite's transmission cycle researchgate.netasm.orgnih.gov. This transmission-blocking potential is a significant advantage of artemisinin-based combination therapies.

Preclinical Pharmacokinetic and Biotransformation Research of Artemether

Absorption Characteristics of Artemether (B1667619) in Preclinical Models

Artemether's absorption in preclinical settings is influenced by various factors, including the route of administration and the presence of food. Following intramuscular (IM) administration in animal models, peak plasma levels of Artemether (AM) are typically observed between 2 to 4 hours post-dose diva-portal.org. Oral administration generally results in lower plasma concentrations compared to IM administration diva-portal.org. Studies have indicated that the absorption of Artemether is significantly enhanced by food intake, with relative bioavailability increasing more than two-fold in healthy volunteers when taken with a high-fat meal diva-portal.orgnih.govwho.intnih.gov. In some preclinical studies, such as those in pigs, IM administration demonstrated 100% bioavailability rwandafda.gov.rw. Oral administration in rats showed peak plasma concentrations (Tmax) generally between 1.6 to 3.0 hours nafdac.gov.ng, and approximately 2 hours in other studies who.intnih.govredalyc.org. The significant first-pass metabolism in the intestine and liver also plays a role in its absorption and initial systemic exposure diva-portal.orgnih.govnih.govnafdac.gov.ng.

Table 1: Artemether Absorption and Elimination Kinetics (Preclinical Data Summary)

| Parameter | Artemether | Dihydroartemisinin (B1670584) (DHA) | Notes |

| Absorption | |||

| Tmax (Oral) | 1.6-3.0 h nafdac.gov.ng, ~2 h who.intnih.govredalyc.org | Similar to Artemether | Food enhances absorption (>2-fold increase in bioavailability) diva-portal.orgnih.govwho.intnih.gov |

| Tmax (IM) | 2-4 h diva-portal.org | Not specified | |

| Bioavailability (IM) | 100% (in pigs) rwandafda.gov.rw | Not specified | |

| Elimination | |||

| Half-life (t½) | ~2 h redalyc.org, 2.6-3.1 h nafdac.gov.ng, 18 min (pigs) rwandafda.gov.rw | ~2 h redalyc.org, similar to Artemether nafdac.gov.ng, 27 min (pigs) rwandafda.gov.rw | Rapid clearance from plasma nih.gov |

| Clearance (CL/F) | 14.3 L/h (IM, children) tmda.go.tz, 4.37 L/h/kg (pigs, IM) rwandafda.gov.rw | 93.5 L/h (formation rate limited) tmda.go.tz, 4.68 L/h/kg (pigs, IM) rwandafda.gov.rw | |

| Volume of Distribution (Vd) | 8.44 L (IM, children) tmda.go.tz, 2.07 L/kg (pigs, IM) rwandafda.gov.rw | 3.31 L/kg (pigs, IM) rwandafda.gov.rw | |

| Protein Binding | 95.4% diva-portal.orgwho.intnih.govredalyc.orgwho.int, 92-98% nih.gov, 55% (dog plasma) who.int | 47-76% who.intnih.govwho.int | Binding is generally linear to plasma protein concentration nafdac.gov.ngacs.org |

Metabolism of Artemether to Dihydroartemisinin (DHA)

A critical aspect of Artemether's pharmacokinetic profile is its rapid metabolism to Dihydroartemisinin (DHA), which is considered the primary active metabolite responsible for the drug's antimalarial efficacy diva-portal.orgnih.govnih.govnafdac.gov.ngredalyc.orgwho.inttmda.go.tzuva.nlnih.gov. This conversion involves the demethylation of Artemether, a process that occurs quickly in vivo nih.govnafdac.gov.ng. DHA may possess greater antimalarial activity than the parent compound diva-portal.orgnih.govnafdac.gov.ng. In some animal studies, such as in dogs, DHA concentrations were high on the first day but diminished significantly by day 7, suggesting rapid inactivation diva-portal.org.

Enzymatic Pathways Involved in Artemether Biotransformation

The biotransformation of Artemether to DHA is predominantly mediated by hepatic enzymes, primarily belonging to the cytochrome P450 (CYP) superfamily. The main enzymes identified in this process include CYP3A4 and CYP3A5, which catalyze the demethylation of Artemether nih.govredalyc.orgwho.inttmda.go.tzresearchgate.netplos.orgtmda.go.tz. Additionally, CYP2B6 plays a secondary role in this metabolic pathway nafdac.gov.ngwho.inttmda.go.tzresearchgate.netplos.orgdrugbank.comfda.gov. Other CYP enzymes, such as CYP2A6, CYP2C9, and CYP2C19, have also been implicated in Artemether metabolism, albeit to a lesser extent nafdac.gov.ngtmda.go.tzplos.orgfda.gov.

Table 2: Key Enzymes Involved in Artemether Biotransformation

| Enzyme Class | Specific Enzyme(s) | Role in Artemether Metabolism | References |

| Cytochrome P450 | CYP3A4/5 | Primary | nih.govredalyc.orgwho.inttmda.go.tzresearchgate.netplos.orgtmda.go.tz |

| Cytochrome P450 | CYP2B6 | Secondary | nafdac.gov.ngwho.inttmda.go.tzresearchgate.netplos.orgdrugbank.comfda.gov |

| Cytochrome P450 | CYP2A6 | Minor | nafdac.gov.ngtmda.go.tz |

| Cytochrome P450 | CYP2C9 | Minor | nafdac.gov.ngtmda.go.tz |

| Cytochrome P450 | CYP2C19 | Minor | nafdac.gov.ngplos.orgfda.gov |

Distribution and Elimination Kinetics of Artemether in Animal Models

Following absorption, Artemether and its metabolite DHA distribute within the body and are subsequently eliminated. Artemether exhibits high binding to plasma proteins, with reported values ranging from approximately 92-98% in human plasma diva-portal.orgnih.govwho.intnih.govwho.int. DHA also demonstrates significant protein binding, typically between 47-76% who.intnih.govwho.int. The elimination half-life of Artemether and DHA is generally rapid, reported to be around 2 hours in humans redalyc.org, with specific animal studies showing values like 18 minutes for Artemether and 27 minutes for DHA in pigs rwandafda.gov.rw. Clearance rates and volumes of distribution vary depending on the species and administration route, with values such as 14.3 L/h for Artemether clearance and 8.44 L for volume of distribution reported in pediatric studies tmda.go.tz. Preclinical studies in animals like rats and dogs have indicated that unchanged Artemether is not typically detected in feces or urine due to extensive first-pass metabolism, though various metabolites are present nih.govnih.gov. Distribution studies have shown Artemether levels in the brain to be less than 10% of plasma levels diva-portal.org, with observations of distribution in the brain, liver, and kidneys.

Factors Influencing Artemether Pharmacokinetics in Preclinical Settings

Several factors can influence the pharmacokinetic profile of Artemether in preclinical settings. Food intake significantly enhances absorption, leading to higher plasma concentrations diva-portal.orgnih.govwho.intnih.govredalyc.org. Age is a critical factor, with differences in absorption, metabolism, and distribution observed between juvenile and adult animals, and in pediatric versus adult human studies tmda.go.tzacs.orgnih.govmdpi.comnih.gov. The disease state , such as malaria infection itself, can alter drug disposition tmda.go.tzuva.nl. Genetic polymorphisms in metabolic enzymes, particularly CYP isoforms like CYP2B6 and CYP3A4/5, can lead to inter-individual variability in metabolism and clearance nih.govtmda.go.tznih.govresearchgate.nettmda.go.tzdrugbank.com. Co-administration with other drugs can also impact Artemether's pharmacokinetics through induction or inhibition of metabolic enzymes who.intnih.govwho.intdrugbank.comfda.gov. Furthermore, nutritional status , such as malnutrition, can affect absorption and distribution acs.org, and repeated dosing can lead to autoinduction of Artemether metabolism mdpi.com.

Molecular and Cellular Mechanisms of Antimalarial Drug Resistance to Artemether

Role of Plasmodium falciparum Kelch13 (PfK13) Mutations in Artemisinin (B1665778)/Artemether (B1667619) Resistance

Mutations in the PfK13 gene, located on chromosome 13, have been identified as the principal molecular marker for artemisinin resistance frontiersin.orgnih.govmdpi.comwho.intnih.gov. These mutations, predominantly found in the β-propeller domain of the PfK13 protein, are associated with a clinical phenotype of delayed parasite clearance after treatment with artemisinin-based combination therapies (ACTs) who.int. While over 260 non-synonymous mutations have been reported, only a subset are validated markers of resistance who.int. Common mutations include C580Y, R539T, I543T, and Y493H, with C580Y being particularly prevalent in Southeast Asia nih.govasm.orgchemrxiv.org.

Artemether exerts its antimalarial effect through a mechanism that requires activation by heme, a byproduct of hemoglobin digestion by the parasite drugbank.compatsnap.comasm.orghuji.ac.il. Hemoglobin is endocytosed by the parasite and broken down in the digestive vacuole, releasing heme. Artemether interacts with heme, leading to the generation of cytotoxic free radicals that damage parasite proteins and nucleic acids patsnap.comasm.orghuji.ac.il.

Mutations in PfK13 have been shown to impair the parasite's ability to efficiently catabolize hemoglobin. Specifically, PfK13 mutations are associated with reduced endocytosis of host hemoglobin into the parasite asm.orghuji.ac.ilmdpi.comresearchgate.netfrontiersin.org. This reduction in hemoglobin uptake leads to lower intracellular levels of free heme, which in turn diminishes the activation of artemether asm.orghuji.ac.ilmdpi.comresearchgate.netfrontiersin.org. Consequently, fewer cytotoxic radicals are generated, leading to reduced parasite killing and conferring a degree of artemisinin resistance asm.org.

Table 1: Key PfK13 Mutations and Associated Resistance Mechanisms

| PfK13 Mutation | Associated Phenotype | Proposed Mechanism(s) | Key References |

| C580Y | Delayed parasite clearance, reduced ring-stage survival | Reduced endocytosis of host hemoglobin, leading to impaired artemisinin activation; enhanced parasite ability to cope with oxidative stress and protein damage; potential effects on DNA repair pathways; upregulation of unfolded protein response (UPR). | nih.govasm.orghuji.ac.ilmdpi.comresearchgate.netfrontiersin.orgnih.govplos.org |

| R539T | Delayed parasite clearance | Reduced endocytosis of host hemoglobin, leading to impaired artemisinin activation. | asm.orgchemrxiv.org |

| I543T | Delayed parasite clearance | Reduced endocytosis of host hemoglobin, leading to impaired artemisinin activation. | asm.orgchemrxiv.org |

| Y493H | Delayed parasite clearance | Reduced endocytosis of host hemoglobin, leading to impaired artemisinin activation. | asm.orgchemrxiv.org |

Artemisinins exert their parasiticidal effect by inducing oxidative stress and cellular damage, including damage to proteins asm.orgplos.orgresearchgate.net. Parasites with PfK13 mutations appear to have evolved mechanisms to mitigate this drug-induced damage, thereby enhancing their survival. Research suggests that PfK13 mutations can lead to an upregulation of cellular stress response pathways, such as the unfolded protein response (UPR), and bolster the parasite's capacity for DNA damage repair nih.govmdpi.comnih.govplos.orgresearchgate.netnih.gov. This enhanced proteostasis and repair capability allows the parasite to better withstand the oxidative assault and damage inflicted by artemisinin, contributing to resistance nih.govplos.org. Some studies also indicate that PfK13 mutations may lead to a downregulation of genes critical for DNA synthesis nih.gov.

While PfK13 mutations are the most prominent drivers of artemisinin resistance, evidence suggests that other genetic factors can also contribute to reduced artemisinin susceptibility, acting independently of PfK13 frontiersin.orgnih.govmdpi.com. Mutations in the Plasmodium falciparum actin-binding protein coronin (PfCoronin) gene have been identified in parasites selected in vitro for artemisinin resistance nih.govmdpi.comresearchgate.netpnas.org. These PfCoronin mutations can confer reduced artemisinin susceptibility, potentially by affecting endocytosis or vesicular transport, thereby interfering with artemisinin activation nih.govmdpi.comresearchgate.netpnas.org. Additionally, mutations in genes such as PfAP2μ and UBP1 have been implicated in artemisinin resistance by potentially influencing hemoglobin uptake and metabolism, which, as noted, is critical for drug activation mdpi.comresearchgate.net.

Table 2: Non-K13 Genes Implicated in Artemisinin Resistance

| Gene | Proposed Role in Artemisinin Resistance | Key References |

| PfCoronin | Mutations confer reduced artemisinin susceptibility; potential role in endocytosis/vesicular transport | nih.govmdpi.comresearchgate.netpnas.org |

| PfAP2μ | Implicated in hemoglobin uptake and metabolism, potentially reducing artemisinin activation | mdpi.comresearchgate.net |

| UBP1 | Implicated in hemoglobin uptake and metabolism, potentially reducing artemisinin activation | mdpi.comresearchgate.net |

Involvement of Plasmodium falciparum Multidrug Resistance Protein 1 (PfMDR1) in Artemether Resistance

The Plasmodium falciparum multidrug resistance 1 (PfMDR1) gene encodes a transmembrane transporter belonging to the ATP-binding cassette (ABC) superfamily, located on the digestive vacuole membrane nih.govnih.govspringermedizin.defrontiersin.orgmdpi.com. PfMDR1 is known to be involved in the efflux of various xenobiotics and antimalarial drugs, and its alterations have been linked to resistance against a range of antimalarials, including artemisinin derivatives nih.govnih.govspringermedizin.denih.govasm.orgasm.org.

Amplification and subsequent overexpression of the pfmdr1 gene have been associated with reduced parasite susceptibility not only to partner drugs like mefloquine (B1676156) and lumefantrine (B1675429) but also to artemisinin derivatives springermedizin.defrontiersin.orgnih.govasm.orgspringermedizin.denih.govasm.org. Studies have demonstrated that an increased copy number of the pfmdr1 gene can lead to decreased sensitivity to artemether asm.orgnih.gov. In vitro selection experiments have shown that pfmdr1 gene amplification can confer resistance to artemisinin derivatives, often in parallel with resistance to other antimalarials nih.govasm.org. This suggests that PfMDR1 may play a role in modulating parasite responses to artemisinins, potentially through increased drug efflux or other mechanisms.

Specific point mutations and allelic variations within the pfmdr1 gene have also been correlated with altered artemether sensitivity. For instance, the presence of the pfmdr1 86N allele, alongside a copy number of four or more, has been linked to decreased sensitivity to lumefantrine and, in some analyses, lower sensitivity to artemether nih.gov. The pfmdr1 N86 allele, in general, has been associated with decreased sensitivity to artemether-lumefantrine combinations d-nb.infoscispace.comnih.gov. Conversely, some studies have suggested that the pfmdr1 86Y mutation might be associated with increased susceptibility to artemisinin derivatives nih.govspringermedizin.de. Haplotypes such as N86-184F-D1246 have also been linked to lumefantrine tolerance, potentially indicating cross-resistance patterns asm.org.

Table 3: PfMDR1 Alleles/Genotypes and Artemether Sensitivity

| PfMDR1 Allele/Genotype | Associated Phenotype/Sensitivity to Artemether | Proposed Mechanism(s) | Key References |

| Copy Number ≥ 4 | Decreased artemether sensitivity | Increased pfmdr1 expression/activity, potentially leading to enhanced drug efflux or altered interaction with drug targets. | asm.orgnih.govasm.orgnih.gov |

| N86 allele | Decreased artemether sensitivity; linked to lumefantrine tolerance | Associated with reduced sensitivity to artemether-lumefantrine; potential cross-resistance mechanisms with partner drugs. | nih.govd-nb.infoscispace.comnih.govasm.org |

| Y86 allele | Increased artemisinin derivative susceptibility (in some studies) | May confer altered drug transport properties leading to enhanced sensitivity. | nih.govspringermedizin.de |

| Haplotype N86-184F-D1246 | Lumefantrine tolerance | Indicates potential cross-resistance patterns with artemisinin-lumefantrine combinations. | asm.org |

| 184F or 1042N alleles (with copy number ≥ 4) | Decreased lumefantrine susceptibility; lower artemether sensitivity observed | Associated with reduced drug efflux or altered drug interaction due to changes in the PfMDR1 transporter. | nih.gov |

Advanced Formulation Research for Artemether Sm 224

Enhancement of Artemether (B1667619) Bioavailability through Novel Delivery Systems

Artemether (SM-224) is a highly effective antimalarial agent, but its therapeutic potential is often limited by its poor aqueous solubility and resulting variable bioavailability. To overcome these limitations, advanced formulation research has focused on developing novel drug delivery systems designed to enhance the dissolution and absorption of Artemether. These innovative approaches aim to increase the drug's concentration at its site of action, thereby improving its efficacy. This section explores various advanced formulation strategies that have been investigated for Artemether, including self-emulsifying drug delivery systems, polymeric nanocarriers, albumin and zein (B1164903) nanoparticles, nanostructured lipid carriers, and lipid matrix tablets.

Self-Emulsifying Drug Delivery Systems (SEDDS) for Artemether

Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This spontaneous emulsification leads to the formation of small droplets, which provide a large surface area for drug absorption, thereby enhancing the bioavailability of poorly water-soluble drugs like Artemether.

Research into SEDDS formulations for Artemether, often in combination with Lumefantrine (B1675429), has demonstrated significant improvements in bioavailability. semanticscholar.orgijper.org In vivo studies in rats have shown a substantial increase in the area under the curve (AUC) and maximum concentration (Cmax) of Artemether when administered in a SEDDS formulation compared to the pure drug. For instance, one study reported that the AUC of Artemether from a SEDDS formulation was 598.89 ± 114.33 ng.h/mL, compared to 190.82 ± 36.57 ng.h/mL for the pure drug. semanticscholar.org Similarly, the Cmax was enhanced from 13.11 ± 2.22 ng/mL to 110.31 ± 40.88 ng/mL. semanticscholar.org These systems effectively maintain the drug in a solubilized state, facilitating its absorption across the intestinal membrane. The selection of oils and surfactants is critical to the performance of SEDDS, with formulations often optimized to achieve desirable characteristics such as rapid emulsification, small droplet size, and stability. imrpress.comwapcpjournal.org.ng

| Parameter | SEDDS Formulation | Pure Artemether |

|---|---|---|

| AUC (ng.h/mL) | 598.89 ± 114.33 | 190.82 ± 36.57 |

| Cmax (ng/mL) | 110.31 ± 40.88 | 13.11 ± 2.22 |

Polymeric Nanorods and Nanospheres for Artemether Delivery

Polymeric nanoparticles, including nanospheres and nanorods, have been explored as carriers to improve the delivery of Artemether. These systems can encapsulate the drug, protect it from degradation, and provide sustained release. Studies have shown that both nanospheres and nanorods can be effectively loaded with Artemether and exhibit a sustained drug release profile, with approximately 85% of the drug released over 72 hours. nih.gov

Comparative studies between Artemether-loaded polymeric nanorods and nanospheres have revealed differences in their pharmacokinetic profiles and efficacy. Following intravenous administration in rats, nanorods demonstrated a higher plasma concentration and a lower elimination rate of Artemether compared to nanospheres. malariaworld.orgfigshare.com In terms of antimalarial activity, nanorods showed higher chemosuppression on days 5 and 7 in a Plasmodium berghei mouse model compared to both nanospheres and free Artemether. malariaworld.org Furthermore, the survival rate of infected mice was higher after treatment with Artemether nanoformulations than with the free drug. malariaworld.org These findings suggest that the shape of the nanoparticle can influence its in vivo behavior and therapeutic efficacy.

| Characteristic | Nanorods | Nanospheres |

|---|---|---|

| In Vivo Plasma Concentration | Higher | Lower |

| In Vivo Elimination Rate | Lower | Higher |

| Chemosuppression (Day 5 & 7) | Higher | Lower |

| Sustained Release (at 72h) | ~85% |

Albumin Nanoparticles for Artemether Encapsulation

Albumin, a natural and biodegradable polymer, has been utilized to formulate nanoparticles for drug delivery. Artemether-loaded human serum albumin (HSA) nanoparticles have been developed to address the challenges of the drug's low solubility and short half-life. nih.govcore.ac.uk The encapsulation of Artemether in albumin nanoparticles can be achieved using methods such as the desolvation technique. core.ac.uk

These nanoparticles have been characterized by their size and surface charge. For example, one study reported Artemether-albumin nanoparticles with a hydrodynamic diameter of 171.3 ± 5.88 nm and a zeta potential of -19.1 ± 0.82 mV. nih.govresearchgate.netnih.gov The use of albumin as a carrier is advantageous due to its biocompatibility and potential for targeted delivery. Research has shown that encapsulating Artemether in this manner can reduce the effective concentration of the drug required for a therapeutic effect. nih.govnih.gov

| Parameter | Value |

|---|---|

| Hydrodynamic Diameter (nm) | 171.3 ± 5.88 |

| Zeta Potential (mV) | -19.1 ± 0.82 |

Zein Nanoparticles for Intravenous Artemether Delivery

Zein, a protein derived from corn, is another natural polymer investigated for the formulation of Artemether nanoparticles, particularly for intravenous administration. mdpi.comscitechnol.com Due to its biocompatibility and biodegradability, zein is a suitable carrier for parenteral drug delivery. semanticscholar.org Artemether-loaded zein nanoparticles have been prepared using a modified antisolvent precipitation method, with sodium caseinate often used as a stabilizer. mdpi.comnih.gov

These nanoparticles have demonstrated good encapsulation efficiency and physical stability. mdpi.comnih.gov A key finding from pharmacokinetic studies in rats is that intravenous administration of Artemether-loaded zein nanoparticles significantly extends the mean residence time of the drug by approximately 80% compared to a free Artemether formulation (82.9 ± 15.2 minutes versus 45.6 ± 16.4 minutes). mdpi.comnih.gov This prolonged circulation suggests that zein nanoparticles may enhance the therapeutic duration of Artemether and potentially reduce dosing frequency. mdpi.com

| Parameter | Value |

|---|---|

| Encapsulation Efficiency | Good |

| Particle Size Range (nm) | 120-200 |

| Mean Residence Time (MRT) vs. Free Drug | ~80% longer |

| MRT (Zein Nanoparticles) (min) | 82.9 ± 15.2 |

| MRT (Free Artemether) (min) | 45.6 ± 16.4 |

Nanostructured Lipid Carriers (NLC) for Artemether

Nanostructured Lipid Carriers (NLCs) are a second generation of lipid nanoparticles that are composed of a blend of solid and liquid lipids, creating a less ordered lipid matrix. This structure allows for higher drug loading and reduced drug expulsion during storage compared to solid lipid nanoparticles. NLCs have been developed to enhance the oral efficacy of Artemether, often in combination with Lumefantrine. nih.gov

Studies have shown that Artemether-Lumefantrine NLCs can lead to complete parasite clearance and 100% survival in Plasmodium berghei-infected mice at a significantly reduced dose compared to the standard therapeutic dose of the marketed tablets. nih.gov Specifically, NLCs were effective at one-fifth of the therapeutic dose administered once a day, which is a tenfold reduction in the total daily dose. nih.gov In contrast, 33% of mice treated with the marketed tablets at the full therapeutic dose showed late-stage recrudescence. nih.gov The NLC formulation also demonstrated a sustained release of the drugs. nih.gov The encapsulation efficiency of Artemether in NLCs has been reported to be high, for instance, 89.57 ± 0.66%. nih.gov

| Parameter | NLC Formulation | Marketed Tablets |

|---|---|---|

| Dose for Complete Parasite Clearance | 1/5 of therapeutic dose (once daily) | Therapeutic dose (twice daily) |

| Survival Rate in Mice | 100% | Lower, with 33% recrudescence |

| Encapsulation Efficiency (Artemether) | 89.57 ± 0.66% | N/A |

Lipid Matrix Tablets for Artemether Release Modulation

Lipid matrix tablets are another formulation strategy aimed at improving the dissolution of highly lipophilic drugs like Artemether. These tablets are prepared by incorporating the drug into a lipidic matrix, which can modulate the drug's release. Hot fusion, a process of melt-mixing the drug with a lipidic excipient like stearic acid, has been used to manufacture these tablets. nih.govnih.gov

The drug release from these tablets is influenced by the lipid-to-drug ratio. In a study comparing directly compressed stearic acid-based lipid matrix tablets with a commercially available product, the lipid matrix formulation showed a higher percentage of Artemether release. Specifically, a formulation with a 0.5:1 stearic acid to drug ratio yielded a 97.21% release of Artemether, compared to 86.12% from the commercial product, Coartem®. nih.govnih.gov This demonstrates the potential of lipid matrix technology to enhance the dissolution of Artemether, which could lead to improved bioavailability. nih.gov

| Formulation | Percentage of Artemether Released |

|---|---|

| Stearic Acid Lipid Matrix Tablet (0.5:1 ratio) | 97.21% |

| Commercial Product (Coartem®) | 86.12% |

Strategies to Overcome Solubility and Stability Challenges of Artemether

The primary hurdles in the formulation of Artemether are its low water solubility and potential for instability. ijper.orgresearchgate.net Researchers have explored a multitude of advanced formulation strategies to address these issues, primarily by increasing the drug's effective surface area, enhancing its wettability, and presenting it in an amorphous or solubilized state. These strategies range from lipid-based systems to polymer-based solid dispersions and particle size reduction techniques.

Solid Dispersions and Self-Emulsifying Systems:

Solid dispersion (SD) technology has been widely investigated to improve the dissolution of Artemether. This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state. Studies have shown that preparing SDs of Artemether with hydrophilic polymers like Polyvinylpyrrolidone K-30, Soluplus, and Lutrol F68 using a solvent evaporation technique can significantly increase its solubility and dissolution rate. ijpsonline.com X-ray diffraction (XRD) and differential scanning calorimetry (DSC) analyses of these formulations indicated a decrease in the drug's crystallinity, contributing to the enhanced dissolution. ijpsonline.comijper.org For instance, a solid dispersion of Artemether with Soluplus at a 1:3 ratio demonstrated a markedly higher solubility and dissolution rate compared to the pure drug. ijper.org

Self-emulsifying solid dispersions (SESDs) and self-nano emulsifying drug delivery systems (SNEDDS) represent another successful approach. One study prepared different solid dispersions and self-emulsified solid dispersions using carriers like polyethylene (B3416737) glycol 6000, Cremophor-A-25, and Poloxamer 188. nih.gov The results showed a remarkable improvement in aqueous solubility, with up to a 102-fold increase, and a 14-fold increase in dissolution in simulated gastric fluid. nih.gov SNEDDS, which are anhydrous mixtures of oils, surfactants, and co-surfactants, form oil-in-water nanoemulsions upon gentle agitation in aqueous media. semanticscholar.org Formulations using oleic acid, Cremophor® EL, Transcutol® HP, and Capryol™ 90 have been shown to be stable and release over 95% of the drug within 15 minutes, a significant improvement over the pure drug. nih.gov

Lipid-Based and Nanoparticle Formulations:

Lipid-based formulations, such as nanostructured lipid carriers (NLCs) and solid lipid nanoparticles (SLNs), have emerged as a promising strategy for lipophilic drugs like Artemether. nih.govijpsi.org NLCs composed of a blend of solid and liquid lipids can encapsulate the drug and enhance its oral bioavailability. nih.gov For example, Artemether-loaded NLCs fabricated with a lipid matrix of beeswax, Phospholipon® 90H, and Caprol-PGE 860 showed a sustained release profile. nih.gov Similarly, Artemether-loaded SLNs have been shown to significantly enhance the bioavailability of the drug in preclinical models. researchgate.net The hot fusion method has also been used to create solid lipid dispersions and lipid matrix tablets, with stearic acid-based tablets showing a higher percentage of Artemether release compared to commercially available products. mdpi.com

Particle size reduction to the nanometer range is another effective strategy. "Smart nanocrystals" of Artemether, produced by wet milling technology, have demonstrated a substantial increase in saturation solubility—up to 900 µg/mL compared to 145.0 µg/mL for the raw drug in water. nih.govresearchgate.net This increase is attributed to the larger surface area of the nanoparticles, which, according to the Noyes–Whitney equation, leads to a faster dissolution rate. nih.govjetir.org

Liquisolid compacts using mesoporous silica (B1680970) (Syloid® 244FP and Syloid® XDP) as a coating material have also been investigated. This technique involves dissolving the drug in a non-volatile solvent and adsorbing it onto a carrier and coating material. The results indicated an improved release profile and suggested the presence of Artemether in its more active, metastable β polymorphic form. ijper.org

| Formulation Strategy | Excipients/Method | Key Findings | Reference |

|---|---|---|---|

| Solid Dispersions (SD) | Soluplus (1:3 ratio) by solvent evaporation | Significantly higher solubility and dissolution rate than plain Artemether. | ijper.org |

| Self-Emulsified Solid Dispersions (SESDs) | PEG 6000, Poloxamer 188, olive oil, etc. | Up to 102-fold improvement in aqueous solubility. | nih.gov |

| Self-Nano Emulsifying Drug Delivery System (SNEDDS) | Oleic acid, Cremophor® EL, Transcutol® HP | >95% drug release within 15 minutes. | nih.gov |

| Nanostructured Lipid Carriers (NLCs) | Beeswax, Phospholipon® 90H, Caprol-PGE 860 | Sustained drug release profile. | nih.gov |

| Smart Nanocrystals | Wet milling technology | ~6-fold increase in saturation solubility in water. | nih.govresearchgate.net |

| Liquisolid Compact | Mesoporous silica (Syloid®), Tween 80 | Enhanced dissolution and potential stabilization of the β polymorphic form. | ijper.org |

Pharmacokinetic Implications of Advanced Artemether Formulations in Preclinical Models

The primary goal of developing advanced formulations for Artemether is to improve its pharmacokinetic profile, particularly its oral bioavailability. Several preclinical studies in animal models have demonstrated the success of these novel delivery systems in achieving this objective.

Formulations that enhance solubility and dissolution invariably lead to improved absorption and higher systemic exposure. For instance, a pharmacokinetic study in mice revealed that an immediate-release tablet containing a solid dispersion of Artemether and lumefantrine with Polyvinylpyrrolidone K-30 resulted in a higher area under the curve (AUC) and maximum plasma concentration (Cmax) for Artemether compared to a plain drug tablet. ijpsonline.com Another study in mice using a fast-disintegrating tablet incorporating a solid dispersion of Artemether with Soluplus showed a 1.88-fold increase in Cmax and a 3.19-fold increase in AUC₀₋₂₄ compared to the pure drug. ijper.org

Lipid-based formulations have also shown significant pharmacokinetic advantages. A self-nano emulsifying drug delivery system (SNEDDS) of Artemether and lumefantrine was evaluated in rats. semanticscholar.org The results showed a substantial increase in bioavailability, with the AUC for Artemether from the SNEDDS formulation being 598.89 ± 114.33 ng.h/mL compared to 190.82 ± 36.57 ng.h/mL for the pure drug. semanticscholar.org The Cmax was also enhanced from 13.11 ± 2.22 ng/mL to 110.31 ± 40.88 ng/mL. semanticscholar.org Nanostructured lipid carriers (NLCs) have not only improved bioavailability but also offered the potential for targeted delivery. An intranasally administered Artemether-loaded NLC formulation demonstrated enhanced drug permeation and superior brain-targeting efficiency in preclinical models, which is particularly relevant for treating cerebral malaria. nih.gov The brain concentration of Artemether delivered via NLCs was significantly higher than that from a free drug suspension. nih.gov

Artemether-loaded lipid nanoparticles administered parenterally to mice also resulted in a significant enhancement of the drug's bioavailability. researchgate.net Furthermore, the development of "smart nanocrystals" has been shown to likely lead to higher oral bioavailability due to rapid dissolution in vivo, potentially allowing for a reduction in dose. nih.gov A sublingual spray formulation of Artemether has also been investigated, showing more rapid and complete absorption compared to conventional tablets in healthy adults, with evidence of avoiding first-pass metabolism. nih.govuq.edu.au

| Formulation | Preclinical Model | Pharmacokinetic Parameter | Improvement vs. Control | Reference |

|---|---|---|---|---|

| Solid Dispersion in Fast Disintegrating Tablet | Mice | Cmax | 1.88-fold increase | ijper.org |

| Solid Dispersion in Fast Disintegrating Tablet | Mice | AUC₀₋₂₄ | 3.19-fold increase | ijper.org |

| Self-Nano Emulsifying Drug Delivery System (SNEDDS) | Rats | Cmax | ~8.4-fold increase | semanticscholar.org |

| Self-Nano Emulsifying Drug Delivery System (SNEDDS) | Rats | AUC | ~3.1-fold increase | semanticscholar.org |

| Nanostructured Lipid Carrier (NLC) - Intranasal | Not Specified | Brain Drug Concentration | Significantly higher than free drug suspension | nih.gov |

| Solid Dispersion Immediate Release Tablet | Mice | Cmax & AUC | Higher than plain and marketed tablet | ijpsonline.com |

Mechanistic and Synergistic Aspects of Artemether Combination Therapies

Rationale for Artemether (B1667619) Combination Therapy (ACTs) in Malaria Control

The widespread emergence of resistance to older antimalarial drugs, such as chloroquine (B1663885) and sulfadoxine-pyrimethamine, necessitated a paradigm shift in malaria treatment doaj.orgoup.comasm.org. Artemisinin-based combination therapies (ACTs) emerged as the cornerstone of malaria control, offering a robust solution against Plasmodium falciparum malaria oup.comasm.orgscirp.org. The primary advantage of ACTs lies in their ability to combine a fast-acting artemisinin (B1665778) derivative, like artemether, with a partner drug possessing a longer elimination half-life doaj.orgoup.complos.orgjidc.org. This pairing ensures a rapid and substantial reduction in parasite biomass by the artemisinin component, followed by the clearance of residual parasites by the partner drug asm.orgscirp.orgplos.org.

The benefits of ACTs extend beyond rapid parasite clearance and symptom resolution. They are also effective against multidrug-resistant strains of P. falciparum doaj.orgasm.org and contribute to reducing malaria transmission by decreasing gametocyte carriage doaj.orgjidc.org. Furthermore, the combination approach is designed to slow down the development and selection of parasite resistance to individual drugs, thereby preserving the long-term efficacy of these vital medicines oup.complos.org. Artemether-lumefantrine (AL) is one of the most widely adopted and effective ACTs globally, serving as a primary treatment option in many malaria-endemic regions asm.orgscirp.orgnih.govresearchgate.net.

Mechanisms of Action of Artemether-Lumefantrine Synergy

The synergistic efficacy of artemether-lumefantrine (AL) arises from their distinct yet complementary mechanisms of action targeting the erythrocytic stages of the Plasmodium parasite.

Artemether: As an artemisinin derivative, artemether is a prodrug that is rapidly metabolized to dihydroartemisinin (B1670584) nih.gov. Its primary mechanism involves the cleavage of its endoperoxide bridge upon interaction with heme (ferriprotoporphyrin IX) within the parasite's acidic food vacuole nih.goviddo.org. This process generates highly reactive oxygen species (ROS) and free radicals nih.goviddo.orgmdpi.com. These cytotoxic agents inflict damage on crucial parasite components, including membranes and proteins, leading to rapid parasite clearance within 24-48 hours iddo.orgmdpi.com. Artemether is also proposed to interfere with the parasite's calcium homeostasis by inhibiting the calcium ATPase PfATP6 and disrupt mitochondrial function iddo.orgmdpi.com. Its rapid action is critical for quickly reducing the parasite load doaj.orgasm.orgplos.orgnih.gov.

Lumefantrine (B1675429): Lumefantrine targets the parasite's heme detoxification pathway nih.govjidc.orgnih.gov. During hemoglobin digestion by the parasite, toxic free heme is released. The parasite neutralizes this toxicity by polymerizing heme into an insoluble crystalline form called hemozoin. Lumefantrine inhibits this polymerization process by binding to free heme, leading to its accumulation within the parasite nih.govjidc.orgnih.gov. The resulting toxic heme causes oxidative damage to cellular membranes and other vital structures, ultimately leading to parasite death nih.govjidc.orgnih.gov. Lumefantrine also interferes with nucleic acid and protein synthesis and inhibits food vacuole function nih.govmdpi.com. Its significantly longer half-life compared to artemether ensures sustained drug levels, enabling it to clear residual parasites and prevent recrudescence nih.govspringermedizin.de.

Combinatorial Approaches to Combat Drug Resistance with Artemether

The strategic use of artemether in combination therapies is a primary approach to combatting antimalarial drug resistance. The fundamental principle behind ACTs is that the probability of parasites simultaneously developing resistance to two drugs with different mechanisms of action is significantly lower than resistance to a single agent oup.complos.orgfrontiersin.org.

To address escalating resistance, strategies such as Triple Artemisinin-based Combination Therapies (TACTs) have been proposed and are under investigation. TACTs involve combining an artemisinin derivative with two partner drugs, aiming to restore efficacy against resistant strains and delay the emergence of further resistance plos.orgnih.gov. Examples include combining artemether-lumefantrine with amodiaquine. Continuous monitoring of ACT efficacy through therapeutic efficacy studies and tracking molecular resistance markers are crucial for informing national malaria control policies and adapting treatment strategies frontiersin.org.

Molecular Basis of Potential Antagonistic Effects in Combination Therapies

In vitro studies have indicated that certain combinations of artemisinin derivatives with other antimalarials can be antagonistic. For instance, combinations of artemisinin with pyrimethamine (B1678524) and chloroquine have shown antagonistic effects against P. falciparum strains in laboratory settings. These findings highlight that the specific pairing of drugs and the parasite's genetic makeup can influence the outcome, moving beyond simple additive or synergistic effects.

Pharmacokinetic interactions, particularly those involving cytochrome P450 (CYP450) enzymes, can also influence the efficacy of artemether-based combinations. Both artemether and lumefantrine are metabolized by CYP450 enzymes, including CYP3A4. Co-administration with antiretroviral therapies (ARTs) that induce or inhibit these enzymes can alter the plasma concentrations of artemether and lumefantrine, potentially leading to sub-therapeutic levels (increasing resistance risk) or excessive levels (increasing toxicity). While these are primarily pharmacokinetic interactions, they can indirectly contribute to treatment failure or reduced efficacy, mimicking an antagonistic effect.

Data Tables

The following tables summarize key efficacy data and resistance marker prevalence from various studies, illustrating the performance of artemether-based combination therapies.

Table 1: Comparative Efficacy of Major ACTs (PCR-Corrected Cure Rates)

| ACT Regimen | Cure Rate (%) | Follow-up (Days) | Region/Context | Reference(s) |

| Artemether-Lumefantrine (AL) | 98.2 | 28 | Ethiopia (Meta-analysis) | doaj.org |

| Artemether-Lumefantrine (AL) | 98 | 28 | Sub-Saharan Africa (Meta-analysis) | nih.gov |

| Artemether-Lumefantrine (AL) | 100 | 28 | Nigeria (Per-protocol) | jidc.org |

| Artemether-Lumefantrine (AL) | 99.48 | 28 | Ivory Coast (Per-protocol) | |

| Artesunate-Amodiaquine (ASAQ) | 94 | 28 | Sub-Saharan Africa (Unadjusted, Per-protocol) | nih.gov |

| Artesunate-Amodiaquine (ASAQ) | 99 | 28 | Sub-Saharan Africa (PCR-corrected, Per-protocol) | nih.gov |

| Artesunate-Amodiaquine (ASAQ) | 97.7 | 28 | Ghana (Forest zone, PCR-corrected) | |

| Dihydroartemisinin-Piperaquine (DHP) | 91 | 42 | Sub-Saharan Africa (Unadjusted, Per-protocol) | nih.gov |

| Dihydroartemisinin-Piperaquine (DHP) | 99 | 42 | Sub-Saharan Africa (PCR-corrected, Per-protocol) | nih.gov |

| Dihydroartemisinin-Piperaquine (DHP) | 100 | 28 | Ghana (HMH site, PCR-uncorrected & corrected) | mdpi.com |

Table 2: Parasite Clearance Times (PCT) for Artemether-Lumefantrine (AL) and other ACTs

| ACT Regimen | Mean PCT (hours) | Notes | Reference(s) |

| Artemether-Lumefantrine (AL) | 34.33 ± 18.40 | Complete clearance by Day 3 | |

| Dihydroartemisinin-Piperaquine (DHP) | 28.7 ± 9.64 | Shorter PCT than AL; complete clearance by Day 3 | |

| Artesunate-Mefloquine (ASMQ) | 39.7 ± 21.4 | Longer PCT than AL; complete clearance by Day 3 | |

| Artesunate (B1665782) (AS) | 3.2 | ART-S infected participants | nih.gov |

| Artesunate (AS) | 6.5 | ART-R infected participants (significantly longer than ART-S) | nih.gov |

Table 3: Prevalence of Key Resistance Markers in Plasmodium falciparum

| Gene/Marker | Associated Drug(s) | Prevalence (%) | Location/Context | Year(s) | Reference(s) |

| PfK13 (561H) | Artemisinin | 9.0 | Southern Rwanda | 2023 | asm.org |

| PfK13 (675V) | Artemisinin | 5.7 | Southern Rwanda | 2023 | asm.org |

| PfK13 (469F) | Artemisinin | 2.8 | Southern Rwanda | 2023 | asm.org |

| PfK13 (overall ART-R markers) | Artemisinin | 17.5 | Southern Rwanda | 2023 | asm.org |

| PfMDR1 (N86Y) | Lumefantrine | 98.0 | Southern Rwanda (close to fixation) | 2023 | asm.org |

| PfMDR1 (Y184F) | Lumefantrine | High | Mozambique (linked to LUM sensitivity) | Post-2006 | mdpi.com |

| PfMDR1 (N86Y) | Lumefantrine | High | Mozambique (linked to LUM sensitivity) | Post-2006 | mdpi.com |

| PfMDR1 (I876V) | AL resistance | 9.5 | Ghana (highest in FZ) | N/A | researchgate.net |

Note: Prevalence data for resistance markers can vary significantly by region and time. The table presents examples from available literature.

Artemether's role in combination therapies is indispensable for effective malaria management. Its rapid parasite-clearing mechanism, when paired with partner drugs like lumefantrine, provides synergistic efficacy, rapid symptom relief, and a crucial strategy for delaying the emergence of drug resistance. While ACTs, particularly artemether-based ones, remain highly effective, ongoing vigilance through monitoring of clinical efficacy and molecular resistance markers is essential to preserve their therapeutic value and combat the persistent threat of antimalarial drug resistance. Understanding the complex interplay of mechanisms and potential interactions is vital for guiding future treatment strategies and drug development.

Compound List

Artemether

Lumefantrine

Artesunate

Amodiaquine

Dihydroartemisinin

Piperaquine

Sulfadoxine

Pyrimethamine

Chloroquine

Primaquine

Ivermectin

Preclinical Efficacy Investigations of Artemether Sm 224

In Vitro Studies of Artemether (B1667619) Activity Against Plasmodium Species

In vitro studies are fundamental for characterizing the direct antimalarial activity of compounds against Plasmodium parasites, assessing their potency and spectrum of action against different strains and developmental stages.

Inhibitory Concentration (IC50) Determinations against Drug-Sensitive and Resistant Strains

Artemether has demonstrated significant antimalarial activity in vitro against Plasmodium falciparum. Studies have determined its inhibitory concentration 50% (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the parasite population. Against drug-sensitive strains, Artemether exhibits potent activity. For instance, in Plasmodium falciparum isolates, IC50 values have been reported in the low nanomolar range. Some studies indicate IC50 values as low as 1.12 nM against P. falciparum researchgate.net, while others report values around 2.1 nM for clinical isolates from Ghana frontiersin.org. Other investigations have shown IC50 values for Artemether against asexual blood stages ranging from 37 to 95 nM, depending on the specific strain and assay conditions asm.org. While Artemether is known to be effective against multi-drug resistant strains newdrugapprovals.org, specific IC50 data for highly resistant Plasmodium strains are less frequently detailed in these findings, though its general potency suggests a broad applicability.

Table 1: In Vitro Activity of Artemether Against Plasmodium falciparum

| Plasmodium Strain/Isolate | Parasite Stage | IC50 (nM) | Reference |

| P. falciparum (sensitive) | Asexual blood stages | 1.12 | researchgate.net |

| P. falciparum (Ghana isolates) | Asexual blood stages | 2.1 | frontiersin.org |

| P. falciparum (unspecified) | Asexual blood stages | 37-95 | asm.org |

Activity against Asexual Blood Stages and Sexual Stages (Gametocytes) in vitro

Artemether exerts its primary antimalarial effect by targeting the erythrocytic stages of the Plasmodium parasite, which are responsible for the clinical symptoms of malaria. The drug's mechanism involves inhibiting nucleic acid and protein synthesis within these parasite stages drugbank.com. It is known to rapidly reduce the number of malarial parasites, thereby providing symptomatic relief drugbank.com.

Furthermore, Artemether and its derivatives have shown activity against the sexual stages of the parasite, the gametocytes, which are essential for the transmission of malaria to mosquitoes. While the precise potency against gametocytes can vary, studies indicate that artemisinin (B1665778) derivatives, including Artemether, can affect these stages asm.orgfrontiersin.org. Specifically, Artemether has been observed to have a 2- to 4-fold increase in its IC50 value against late-stage gametocytes compared to early-stage gametocytes asm.org. Combination therapies involving Artemether have also been shown to reduce gametocyte carriage, thereby diminishing the potential for malaria transmission nih.govnih.gov.

Animal Model Studies of Artemether Antimalarial Efficacy

Plasmodium berghei Mouse Models for Artemether Efficacy Evaluation

Plasmodium berghei infection in mice is a widely used preclinical model for studying malaria pathogenesis and evaluating antimalarial drug efficacy. Studies using P. berghei ANKA strain in mice have demonstrated Artemether's potent antimalarial effects. In models of cerebral malaria, Artemether was shown to be effective in rescuing mice with late-stage disease, with survival rates comparable to artesunate (B1665782) nih.gov. Furthermore, Artemether at a specific dose demonstrated rapid parasite killing ability within 24 hours and prevented recrudescence in a 5-day treatment protocol nih.gov. In other studies involving P. berghei NK65 strain in Swiss albino mice, Artemether-containing combinations achieved high parasitemia inhibition rates, reaching up to 96.1% in suppressive tests easpublisher.com. Monotherapy with Artemether has also shown significant antimalarial activity in these murine models tjnpr.orgtjnpr.org.

Plasmodium falciparum Murine Models for Artemether Efficacy

While P. berghei is commonly used, models employing human malaria parasites like Plasmodium falciparum in mice, often humanized models, are also valuable for translational research. However, the provided search results predominantly detail P. berghei models for Artemether efficacy. Studies involving P. falciparum in murine models for Artemether are less explicitly detailed in the retrieved snippets, with most focusing on its general antimalarial properties or its use in combination therapies against various Plasmodium species in rodents.

Parasite Reduction Ratio (PRR) in Preclinical Models

The Parasite Reduction Ratio (PRR) is a metric used to quantify the speed at which an antimalarial drug reduces parasite load in vivo. While specific PRR values for Artemether in preclinical models are not extensively detailed in the provided search results, the drug is characterized by its rapid parasite-clearing activity drugbank.comnih.gov. Studies using other antimalarials in P. falciparum mouse models have reported PRRs in the range of 157 to 195 nih.gov, indicating the potential for such measurements. Artemether's rapid onset of action and its ability to significantly reduce parasite biomass are consistent with a high PRR, contributing to its efficacy in rapidly acting antimalarial therapies drugbank.com.

Preclinical Dose-Efficacy Modeling for Artemether

The development of effective therapeutic strategies often relies on understanding the relationship between drug dosage and its resulting efficacy. In preclinical settings, dose-efficacy modeling plays a crucial role in establishing these relationships. Research has employed dose-response curves to depict the efficacy of artemisinin-based drugs, including Artemether, in various preclinical models scholaris.ca. Such modeling allows for the identification of optimal dose ranges and the characterization of the therapeutic window, thereby informing subsequent stages of drug development. While specific models may vary, the principle of correlating increasing drug concentrations with measurable therapeutic effects is fundamental to preclinical dose-efficacy assessment scholaris.ca.

Comparative Efficacy Studies of Artemether and its Derivatives in Preclinical Settings

Comparative studies are essential for evaluating the relative strengths and weaknesses of different therapeutic agents and their derivatives. In preclinical malaria research, Artemether has been investigated in comparison with its monotherapies and combination partners, as well as other established antimalarial drugs.

One study evaluated the antimalarial activity of an Artemether/Miconazole combination against Plasmodium berghei in a murine malaria model. This research compared the combination therapy to monotherapies of Artemether, Miconazole, and Chloroquine (B1663885), as well as a marketed Artemether-Lumefantrine combination therapy tjnpr.org. The findings indicated that the Artemether/Miconazole combination exhibited greater antimalarial activity than the individual monotherapies. However, its efficacy was observed to be less pronounced compared to the marketed Artemether-Lumefantrine ACT tjnpr.org.

The comparative outcomes are summarized below:

| Treatment Regimen | Comparative Antimalarial Activity in Murine Model |

| Artemether/Miconazole Combination | Greater than Artemether monotherapy |

| Artemether/Miconazole Combination | Greater than Miconazole monotherapy |

| Artemether/Miconazole Combination | Greater than Chloroquine monotherapy |

| Artemether/Miconazole Combination | Less than Artemether-Lumefantrine (marketed ACT) |

Note: Specific numerical data for efficacy or survival rates were not detailed in the accessible research findings for direct tabulation.

Compound List:

Artemether

Miconazole

Chloroquine

Artemether-Lumefantrine

Emerging Research Areas and Future Directions for Artemether Sm 224

Exploration of Artemether's Potential Beyond Antimalarial Applications

Recent studies have highlighted the promising therapeutic effects of artemether (B1667619) in several non-malarial conditions, including cancer, other parasitic infections, and various disease models.

The anticancer potential of artemether has been a significant area of investigation. Its efficacy is attributed to the iron-mediated cleavage of its endoperoxide bridge, which generates reactive oxygen species (ROS), leading to oxidative stress and cancer cell death. researchgate.net To overcome challenges such as low solubility and short half-life, researchers have explored the use of nanoparticle formulations to enhance its anticancer activity.

A study focusing on colorectal cancer demonstrated that encapsulating artemether in human serum albumin (HSA) nanoparticles significantly increased its cytotoxicity against CT26 cancer cells compared to the free drug. nih.govnih.gov These artemether-loaded albumin nanoparticles (ARM-ALB NPs) also exhibited controlled tumor growth in vivo by modulating the immune response. nih.govnih.gov Similarly, niosomal formulations of artemether have shown promise in breast cancer treatment, with studies indicating superior tumor necrosis and smaller tumor volume in mice treated with the nano-niosome group compared to those receiving free artemether. nih.govoup.com Liposomal encapsulation of artemether has also been shown to enhance its sonodynamic anticancer activity, improving the killing efficiency of tumor cells when combined with ultrasound radiation. researchgate.net

Table 1: Comparison of Free Artemether and Nanoparticle Formulations in Cancer Treatment

| Formulation | Cancer Model | Key Findings | Reference |

|---|---|---|---|

| Albumin Nanoparticles | Colorectal Cancer (CT26 cells) | Increased cytotoxicity, controlled tumor growth, modulated immune response. | nih.govnih.gov |

| Nano-niosomes | Breast Cancer | Superior tumor necrosis, smaller tumor volume. | nih.govoup.com |

Artemether's antiparasitic activity is not limited to Plasmodium species. Research has demonstrated its efficacy against a range of other parasites, including Schistosoma, Fasciola, and Toxoplasma gondii.

Randomized controlled clinical trials have confirmed that oral administration of artemether can significantly reduce the incidence and intensity of schistosome infections. nih.gov It is particularly effective against the juvenile stages of the parasite. nih.gov Combination therapy with praziquantel (B144689) has shown synergistic effects, leading to higher worm burden reductions. nih.govmdpi.comresearchgate.net

In the case of fascioliasis, caused by liver flukes, artemether has shown promising fasciocidal properties. nih.gov Studies in sheep with natural Fasciola hepatica infection revealed that intramuscular administration of artemether significantly reduced egg and worm burdens. nih.gov However, its efficacy in chronic human fascioliasis appears to be lower than the standard treatment, triclabendazole, when used as a monotherapy. nih.govresearchgate.netunifr.ch

Research on Toxoplasma gondii, the parasite responsible for toxoplasmosis, has shown that artemether can effectively control tachyzoites in vitro and may serve as a good alternative drug for the disease. nih.govnih.gov Studies have indicated that artemether induces apoptosis in the parasite and in infected cells. nih.gov In vivo studies in mice also demonstrated a reduction in parasite density in the liver and brain following treatment with artemether. researchgate.net

The therapeutic potential of artemether is being explored in diverse disease models, including cardiac fibrosis and Polycystic Ovary Syndrome (PCOS). A recent study identified artesunate (B1665782), a derivative of artemisinin (B1665778), as a promising anti-cardiac fibrosis compound. nih.gov The study found that artesunate inhibits fibrotic gene expression, cell proliferation, and collagen secretion in cardiac fibroblasts. nih.gov While this research focused on artesunate, the shared artemisinin backbone suggests a potential role for artemether in mitigating cardiac fibrosis that warrants further investigation.

One of the most significant recent discoveries is the potential of artemether in treating Polycystic Ovary Syndrome (PCOS), a common endocrine disorder in women. nih.govnih.gov Research has shown that artemether can ameliorate PCOS symptoms by targeting a key enzyme, CYP11A1, involved in androgen production. unifr.ch In rodent models of PCOS, artemether lowered testosterone (B1683101) levels, normalized estrous cycles, and improved fertility. nih.govresearchgate.net A pilot clinical study involving 19 women with PCOS also showed promising results, with artemisinin treatment reducing androgen levels and leading to more regular menstrual cycles. nih.govunifr.ch

Table 2: Investigational Uses of Artemether in Non-Malarial Diseases

| Disease Model | Key Research Findings | Reference |

|---|---|---|

| Cardiac Fibrosis | A related compound, artesunate, showed anti-fibrotic effects by inhibiting fibrotic gene expression and collagen secretion. | nih.gov |

Integration of Advanced Technologies in Artemether Research

The integration of cutting-edge technologies, particularly artificial intelligence and machine learning, is revolutionizing the landscape of artemether research and drug development.

Artificial intelligence (AI) and machine learning (ML) are being increasingly utilized to accelerate various stages of drug discovery and development, and their application to artemether research is a growing field. mdpi.comiddo.orgresearchgate.net These technologies can analyze vast datasets to predict drug efficacy, identify potential synergistic drug combinations, and optimize dosing regimens.

A recent study utilized a combination of AI and pharmacometric modeling to prioritize new putative pharmacogenes for malaria drugs, including artemether, and to optimize dosing in African populations. medrxiv.org This approach can help in personalizing treatment and improving therapeutic outcomes. The DeepMalaria project, for instance, uses a deep-learning-based process to predict the anti-Plasmodium properties of compounds, offering a more efficient alternative to traditional high-throughput screening. researchgate.netfrontiersin.org

Development of New Methodologies for Artemether Resistance Monitoring

The emergence and spread of artemisinin resistance is a major threat to global malaria control efforts. Therefore, the development of new and improved methodologies for resistance monitoring is a critical area of research.

Historically, monitoring for antimalarial drug resistance relied on clinical efficacy studies, which can be slow to detect emerging resistance, and in vitro susceptibility testing. frontiersin.org More recently, the focus has shifted towards the identification and surveillance of molecular markers of resistance. Mutations in the P. falciparum chloroquine (B1663885) resistance transporter (pfcrt) and multidrug resistance gene 1 (pfmdr1) have been associated with reduced susceptibility to artemether-lumefantrine. nih.goviddo.org

A significant breakthrough in this area was the identification of mutations in the Kelch 13 (K13)-propeller domain as a key molecular marker for artemisinin resistance. malariagen.net The presence of these mutations is strongly correlated with delayed parasite clearance in patients. malariagen.net This discovery has enabled more precise mapping and monitoring of the geographical distribution of artemisinin resistance.

In addition to molecular markers, novel in vitro and ex vivo assays have been developed to provide more accurate and timely assessments of artemisinin susceptibility. The ring-stage survival assay (RSA) is a notable example. publicationslist.org This assay exposes early ring-stage parasites to a pharmacologically relevant concentration of dihydroartemisinin (B1670584) (the active metabolite of artemether) and measures their survival. publicationslist.org The ex vivo RSA, which uses parasites directly from patient blood samples, has shown a significant correlation with in vivo parasite clearance half-lives and can be implemented in field settings for resistance surveillance. publicationslist.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Amodiaquine |

| Artemether |

| Artemisinin |

| Artesunate |

| Dihydroartemisinin |

| Lumefantrine (B1675429) |

| Praziquantel |

| Sulfadiazine |

Structural Modifications of Artemether to Overcome Resistance and Improve Stability